molecular formula C21H22FN3O2S B2427439 2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631853-61-7

2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2427439
CAS No.: 631853-61-7
M. Wt: 399.48
InChI Key: QPMKYLJSIBKXAD-UHFFFAOYSA-N
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Description

2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a synthetic compound based on the pyrimido[4,5-b]quinoline scaffold, a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and drug discovery . This class of compounds is typically synthesized via efficient multicomponent reactions, which allow for the isolation of the target product through single-pot procedures . The core structure is characterized by a fused pyrimidine ring and a quinoline moiety, which is often in a partially saturated tetrahydropyrimidoquinoline form . Pyrimido[4,5-b]quinoline derivatives are recognized for their broad spectrum of pharmacological activities, making them valuable templates in biomedical research. These compounds have garnered continuous interest due to their potential as antimicrobial , anticancer , antimalarial , anti-inflammatory, and antihistaminic agents . Beyond these applications, specific analogues have been investigated as inhibitors for key cell signaling enzymes, such as Abelson kinase (Abl kinase) and protein tyrosine phosphatase 1B (PTP1B), and some can function as DNA intercalating agents . The presence of a 4-fluorophenyl substituent, as seen in this compound, is a common feature in pharmacologically active derivatives and can influence the molecule's crystal packing and supramolecular architecture through interactions like C-F⋯π bonds . The unique 2-(butan-2-ylsulfanyl) side chain may be explored for its effects on the compound's lipophilicity, binding affinity, and overall pharmacokinetic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to handle this compound with care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-5-(4-fluorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-3-11(2)28-21-24-19-18(20(27)25-21)16(12-7-9-13(22)10-8-12)17-14(23-19)5-4-6-15(17)26/h7-11,16H,3-6H2,1-2H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMKYLJSIBKXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (CAS No. 631853-61-7) is a novel derivative of pyrimidoquinoline with significant potential in medicinal chemistry. Its structure incorporates a unique combination of functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its anticancer effects and other pharmacological activities.

  • Molecular Formula : C21H22FN3O2S
  • Molecular Weight : 399.5 g/mol
  • Structure : The compound features a pyrimidoquinoline core with a butan-2-ylsulfanyl group and a 4-fluorophenyl substituent that may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In particular:

  • Inhibition of Cancer Cell Lines :
    • The compound exhibited cytotoxicity against the Michigan Cancer Foundation-7 (MCF-7) breast cancer cell line with an IC50 value of 1.62 µM, outperforming the reference drug lapatinib in certain derivatives .
    • Other derivatives from the same class showed IC50 values ranging from 0.052 to 0.164 µM against human epidermal growth factor receptor 2 (HER2), indicating strong inhibitory activity .
  • Mechanism of Action :
    • The most active derivative induced apoptosis in MCF-7 cells and caused cell-cycle arrest at the S phase, suggesting that it disrupts normal cell proliferation processes .
    • Additionally, it demonstrated a reduction in cancer cell infiltration and metastasis by approximately 45% compared to untreated controls .

Antifungal Activity

The compound has also been evaluated for antifungal properties. A related study on pyrimidoquinoline derivatives indicated that compounds within this class exhibited significant antifungal activity against various Candida species . The minimum inhibitory concentration (MIC) values were reported to range from 4 to 8 µg/mL for effective compounds.

Structure-Activity Relationship (SAR)

The presence of specific substituents in the compound plays a crucial role in its biological activities:

  • Fluorophenyl Group : The introduction of a fluorine atom in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Butan-2-ylsulfanyl Group : This moiety is hypothesized to facilitate interactions with specific enzymes or receptors involved in cancer progression and metastasis.

Comparative Analysis

A comparative analysis with similar compounds reveals that modifications in substituents can significantly alter biological activity:

CompoundIC50 (µM)Activity Type
Lapatinib5.0HER2 Inhibitor
Compound 4l1.62Dual EGFR/HER2 Inhibitor
Compound D134–8Antifungal Activity

Case Studies

  • Cell Cycle Analysis : In studies involving MCF-7 cells treated with the most active derivative (Compound 4l), significant cell-cycle arrest was observed at the S phase, indicating a halt in DNA synthesis and cellular replication processes .
  • Apoptosis Induction : Further investigations showed that treatment with Compound 4l resulted in a marked increase in apoptotic markers compared to untreated controls, suggesting its potential as an effective therapeutic agent against breast cancer .

Scientific Research Applications

Key Synthetic Routes

MethodDescription
Multicomponent ReactionsInvolves the simultaneous reaction of multiple reactants to form a single product.
Solvent UtilizationCommon solvents include DMF or ethanol to facilitate the reaction.
CatalysisUse of triethylamine or similar catalysts to improve reaction efficiency.

Biological Properties

The biological activity of 2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is attributed to its structural features that allow interaction with various biological targets.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that derivatives of pyrimidoquinolines exhibit significant cytotoxic effects against breast cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis via mitochondrial pathways.
  • Anti-inflammatory Effects : Research indicates that compounds within this class can reduce pro-inflammatory cytokine production in macrophages, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis.
  • Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains, indicating their potential as novel antimicrobial agents.

Chemical Reactions Analysis

Synthetic Routes and Reactivity

The compound is synthesized via multicomponent reactions (MCRs) involving:

  • 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one or similar pyrimidine precursors .

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione) .

  • 4-Fluorobenzaldehyde or derivatives .

Key Reaction Conditions :

Reaction StepReagents/ConditionsYield (%)Reference
CyclocondensationAcetic acid/EtOH, reflux or ultrasound irradiation75–92
PurificationRecrystallization (EtOH)

2.1. Sulfanyl Group (-SBut)

The sec-butylsulfanyl moiety participates in:

  • Nucleophilic substitution : Reacts with alkyl halides or amines under basic conditions to form thioethers or sulfonamides .

  • Oxidation : Converts to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

2.2. Fluorophenyl Substituent

  • Electrophilic substitution : Limited reactivity due to electron-withdrawing fluorine, but can undergo nitration or sulfonation under vigorous conditions .

  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids via palladium catalysis (unreported but plausible) .

2.3. Pyrimidoquinoline Core

  • Acid/Base Stability : Resists hydrolysis under mild conditions but degrades in strong acids (e.g., H₂SO₄) .

  • Reduction : The tetrahydropyrimidine ring can be further reduced with NaBH₄ or LiAlH₄ to yield decahydro derivatives .

3.1. Side-Chain Modifications

  • Formylation : Reacts with formic acid/acetic anhydride to introduce formyl groups at the C5 position .

  • Acylation : Acetyl chloride or benzoyl chloride modifies hydroxyl or amino groups (if present) .

3.2. Cycloaddition

  • Diels-Alder Reactivity : The quinoline core may act as a dienophile in [4+2] cycloadditions with electron-rich dienes .

Catalytic and Solvent Effects

  • Ultrasound Irradiation : Enhances reaction rates and yields (e.g., 92% in 30 min vs. 75% in 2 h under reflux) .

  • Catalysts : Fe₃O₄@SiO₂-SnCl₄ or cellulose sulfuric acid improves eco-compatibility and reduces side reactions .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photodegradation : Susceptible to UV-induced cleavage of the sulfanyl group.

Q & A

Basic Research Questions

Q. What strategies can optimize the synthesis yield of this compound under ultrasound-assisted conditions?

  • Methodological Answer : Ultrasound-assisted synthesis, as demonstrated for analogous pyrimidoquinoline scaffolds, enhances reaction efficiency via cavitation effects. Key parameters include:

  • Catalyst selection: Fe(DS)₃ (a Lewis acid-surfactant combined catalyst) improves regioselectivity and reduces reaction time .
  • Solvent optimization: Polar aprotic solvents (e.g., acetone) under sonication at 40–60°C enhance homogeneity and energy transfer.
  • Monitoring intermediates: Use TLC or HPLC to track reaction progress and adjust stoichiometry (e.g., molar ratios of thiol and fluorophenyl precursors) .

Q. How can NMR and IR spectroscopy resolve structural ambiguities in the tetrahydropyrimidoquinoline core?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the butan-2-ylsulfanyl group (δ ~2.3–2.5 ppm for CH₂, δ ~1.2–1.5 ppm for CH₃) and 4-fluorophenyl moiety (δ ~6.7–7.2 ppm for aromatic protons). Compare with published spectra of structurally similar compounds (e.g., pyrimido[4,5-b]quinoline derivatives) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-S bond vibrations at ~600–700 cm⁻¹ .
  • Cross-validation : Integrate with X-ray crystallography (if single crystals are obtainable) to resolve stereochemical uncertainties .

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data for the tetrahydropyrimidoquinoline core?

  • Methodological Answer :

  • Revisiting computational models : Use density functional theory (DFT) with solvent corrections (e.g., PCM model) to better approximate reaction conditions. Validate against experimental kinetic data (e.g., rate constants for ring-opening or substitution reactions) .
  • Experimental controls : Perform isotopic labeling (e.g., ¹⁸O in carbonyl groups) to trace mechanistic pathways. Compare with theoretical transition-state geometries .
  • Data reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify outliers or confounding variables (e.g., solvent polarity, trace impurities) .

Q. What methodological considerations are critical for assessing enzyme inhibitory potential of this compound?

  • Methodological Answer :

  • Assay design : Use fluorogenic or chromogenic substrates (e.g., para-nitrophenyl derivatives) to quantify inhibition kinetics. Include positive controls (e.g., known kinase inhibitors) .
  • Selectivity profiling : Screen against a panel of structurally related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) to evaluate specificity .
  • Binding mode analysis : Perform molecular docking (e.g., AutoDock Vina) guided by crystallographic data of homologous enzyme-ligand complexes .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed cell lines, serum-free conditions) to minimize variability .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or confounding factors (e.g., batch-to-batch compound purity differences) .
  • Reproducibility checks : Collaborate with independent labs to validate key findings under blinded conditions .

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